

Solubility Profile of 8-Mercaptoquinoline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Mercaptoquinoline**

Cat. No.: **B1208045**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Mercaptoquinoline, also known as thioxine, is a heterocyclic organic compound with significant applications in analytical chemistry as a chelating agent and in various research fields. Its solubility in organic solvents is a critical physicochemical parameter that dictates its utility in synthesis, formulation, and various analytical and biological assays. This technical guide provides a comprehensive overview of the available solubility data for **8-mercaptopquinoline**, detailed experimental protocols for solubility determination, and an analysis of its physicochemical properties relevant to its solubility profile.

Physicochemical Properties of 8-Mercaptoquinoline

Understanding the fundamental physicochemical properties of **8-mercaptopquinoline** is essential for predicting its solubility behavior.

Property	Value	Reference
Molecular Formula	C ₉ H ₇ NS	
Molar Mass	161.23 g/mol	[1]
Appearance	Red solid dihydrate, blue liquid (anhydrous)	[2]
Melting Point	58.5 °C (dihydrate)	[2]
LogP (Octanol-Water Partition Coefficient)	2.0	[1]
LogP (Hydrochloride Salt)	3.326	[3]

The LogP value of 2.0 for the free base suggests that **8-mercaptopquinoline** is a moderately lipophilic compound, indicating a preference for organic solvents over water. The higher LogP of the hydrochloride salt suggests increased lipophilicity in that form.

Quantitative and Qualitative Solubility Data

The available quantitative solubility data for **8-mercaptopquinoline** is limited. The following tables summarize the known solubility information for both the free base and its hydrochloride salt.

8-Mercaptopquinoline (Free Base)

Solvent	Quantitative Solubility	Qualitative Solubility	Reference
Ethanol	12 g/100 mL	Soluble	[4]
Acetone	-	Soluble	[4]
Water	0.1 g/100 mL	Insoluble	[4]
Inorganic Acid	-	Soluble	[4]
Alkali Solution	-	Soluble	[4]

8-Mercaptoquinoline Hydrochloride (Salt)

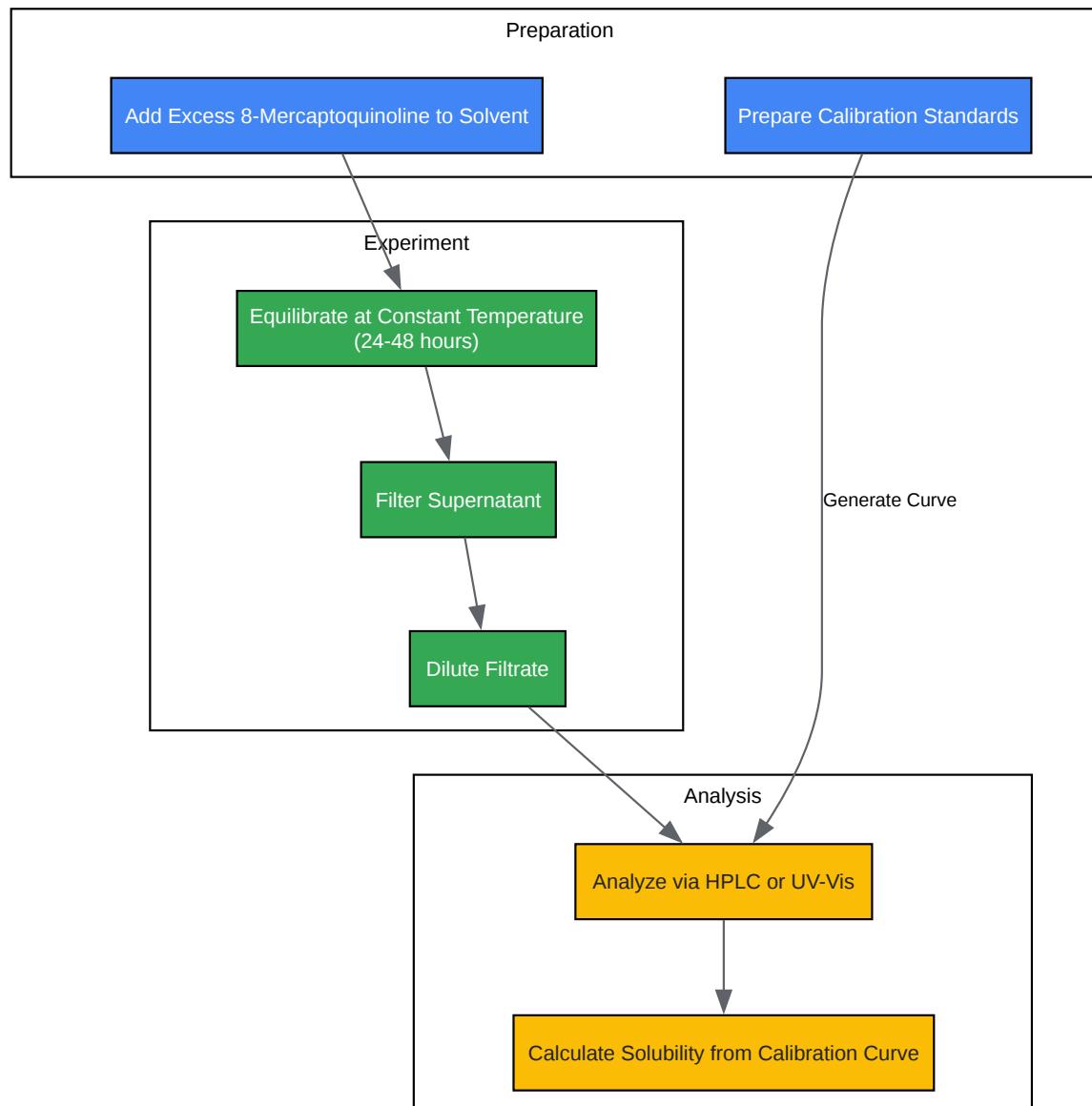
Solvent	Quantitative Solubility	Qualitative Solubility	Reference
Ethanol	50 mg/mL	Soluble	
Water	-	Soluble	[5][6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of **8-mercaptopquinoline** in an organic solvent of interest, based on the widely accepted shake-flask method.

Materials and Equipment

- **8-Mercaptoquinoline** (analytical grade)
- Organic solvent of interest (HPLC grade or equivalent)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

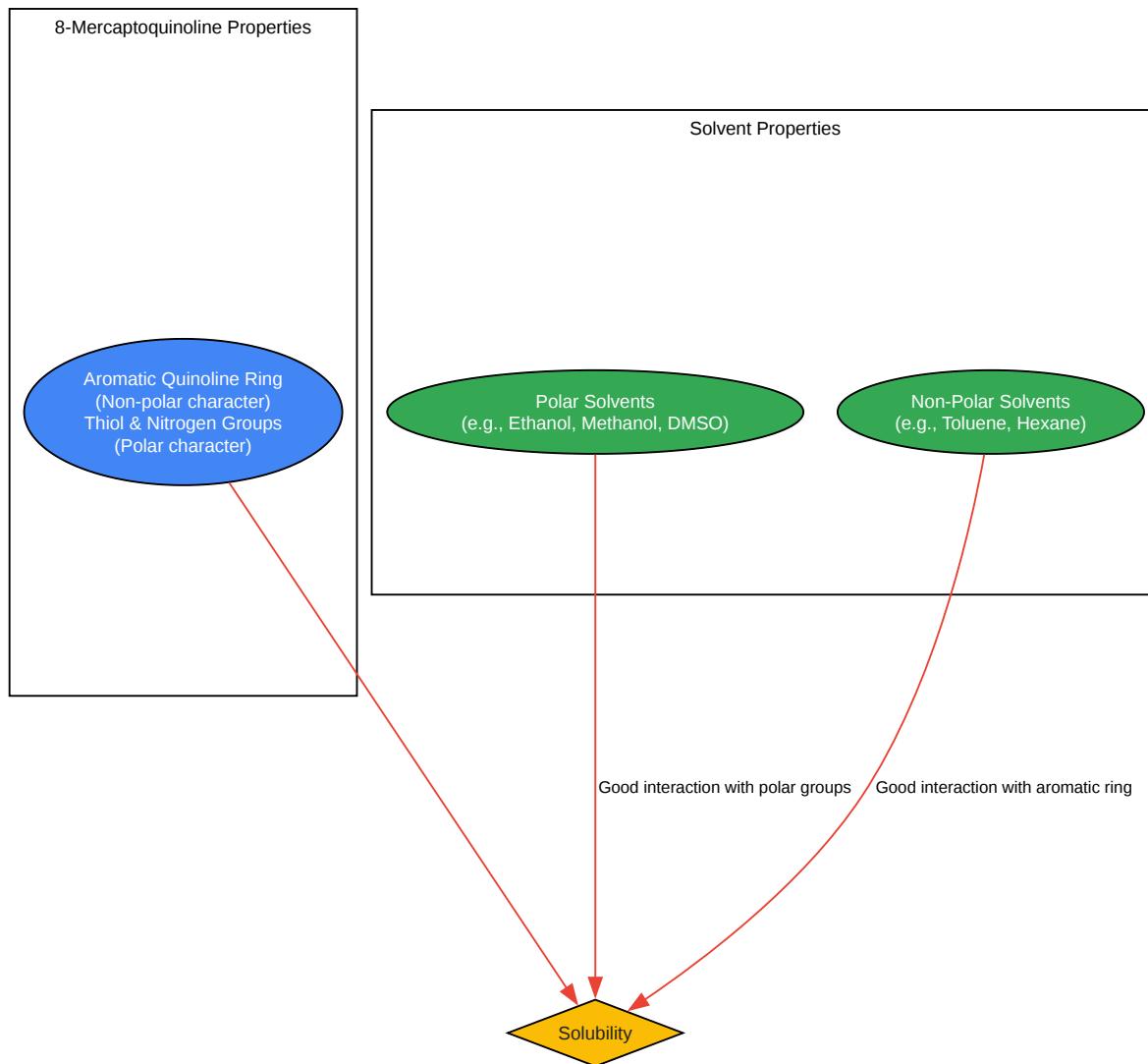

Procedure

- Preparation of Calibration Standards:
 - Prepare a stock solution of **8-mercaptopquinoline** in the chosen organic solvent at a known concentration.

- Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.
- Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis) to generate a calibration curve.
- Sample Preparation and Equilibration:
 - Add an excess amount of solid **8-mercaptopquinoline** to a vial. The excess solid should be visually apparent.
 - Add a known volume of the organic solvent to the vial.
 - Securely cap the vial and place it in a constant temperature shaker.
 - Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium solubility is reached.
- Sample Analysis:
 - After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
 - Carefully withdraw an aliquot of the supernatant using a syringe.
 - Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
 - Dilute the filtered sample with a known volume of the organic solvent to bring the concentration within the range of the calibration curve.
 - Analyze the diluted sample using the same analytical method used for the calibration standards.
- Calculation of Solubility:
 - Determine the concentration of **8-mercaptopquinoline** in the diluted sample from the calibration curve.

- Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of **8-mercaptopquinoline** in the tested solvent at the specified temperature.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for determining the solubility of **8-Mercaptoquinoline**.

Logical Relationships in Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of **8-mercaptopquinoline** in various organic solvents is governed by the interplay of intermolecular forces between the solute and the solvent molecules.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility of **8-Mercaptoquinoline**.

Based on its structure, which contains both a large non-polar aromatic quinoline ring system and polar thiol and nitrogen functional groups, **8-mercaptopquinoline** is expected to exhibit

good solubility in a range of polar and moderately non-polar organic solvents. Its solubility in highly polar solvents like ethanol is confirmed by the available data. It is also likely to be soluble in other polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO), as well as chlorinated solvents like chloroform, due to a combination of dipole-dipole interactions and London dispersion forces. Its solubility in non-polar aliphatic solvents such as hexane is expected to be lower.

Conclusion

This technical guide has summarized the available data on the solubility of **8-mercptoquinoline** in organic solvents. While comprehensive quantitative data remains sparse, the provided information on its physicochemical properties, along with the detailed experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals. The established solubility in ethanol and the qualitative indications of solubility in other organic solvents, supported by its chemical structure, suggest its versatility in various applications. The presented experimental workflow provides a clear path for generating further quantitative solubility data as needed for specific research and development purposes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Mercptoquinoline | C9H7NS | CID 96028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 8-Mercptoquinoline - Wikipedia [en.wikipedia.org]
- 3. 8-Quinolinethiol hydrochloride (1:1) | CAS#:34006-16-1 | Chemsoc [chemsoc.com]
- 4. chembk.com [chembk.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS 34006-16-1: 8-Quinolinethiol, hydrochloride (1:1) [cymitquimica.com]
- To cite this document: BenchChem. [Solubility Profile of 8-Mercptoquinoline in Organic Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1208045#solubility-of-8-mercaptoquinoline-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com